
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-: is an organic compound with the molecular formula C10H18 . It is a type of diene, which means it contains two double bonds. The compound is characterized by its specific structural arrangement, where the double bonds are conjugated, meaning they are separated by a single bond, allowing for electron delocalization. This structural feature imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- can be synthesized through various organic reactions. One common method involves the Diels-Alder reaction , where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. The reaction conditions typically require a solvent such as toluene and a catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, the compound can be produced through catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes in the presence of a catalyst such as platinum or palladium, under high temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can convert the double bonds to single bonds, forming alkanes.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can replace hydrogen atoms with halogen atoms, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with diene-containing structures.
Industry: It is used in the production of polymers and other materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- exerts its effects involves the interaction of its conjugated double bonds with various reagents . The electron delocalization in the conjugated system allows for stabilization of reaction intermediates , facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
- 1,3-Hexadiene, 2,5-dimethyl-
- 2,4-Hexadiene
- 1,3-Butadiene
Comparison: 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and stability compared to other similar dienes. For example, the presence of the tert-butyl groups can hinder certain reactions due to steric hindrance, while also providing increased stability to the molecule.
Propiedades
Número CAS |
35505-57-8 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
(E)-2,2,6,6-tetramethyl-5-methylidenehept-3-ene |
InChI |
InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ |
Clave InChI |
OYAQFAPAKGNWSQ-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)(C)/C=C/C(=C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C=CC(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)
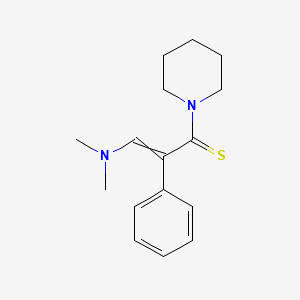
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)
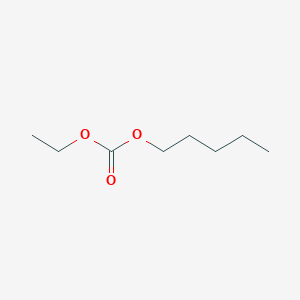
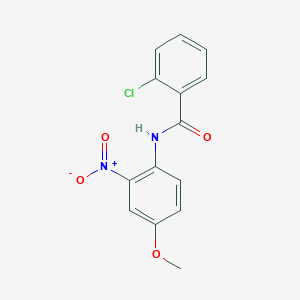
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
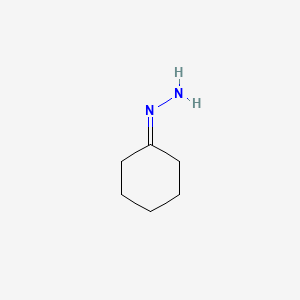
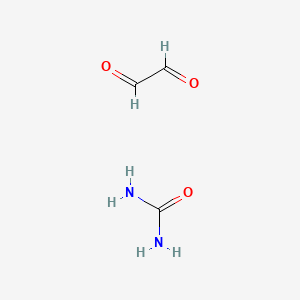
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)

![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
